(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride

Chiral resolution Enantiomeric excess Serotonin receptor binding

When synthesizing enantiopure APIs, stereochemical fidelity is non-negotiable. Using the (S)-enantiomer (CAS 473732-88-6) or racemic mixtures introduces unwanted stereoisomers that compromise target binding and confound biological assays. • Enantiopure (R)-configuration ensures consistent target engagement in CNS drug discovery and antiviral programs • HCl salt delivers reproducible aqueous solubility vs. free base, minimizing DMSO co-solvent interference in bioassays • Key chiral intermediate for HCV NS3/4A protease inhibitor synthesis and structure-activity relationship exploration Supplied with full Certificate of Analysis. For R&D use only; not for human or veterinary applications.

Molecular Formula C10H13ClFN
Molecular Weight 201.669
CAS No. 1269437-73-1
Cat. No. B568016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride
CAS1269437-73-1
Synonyms(R)-Cyclopropyl(4-fluorophenyl)MethanaMine hydrochloride
Molecular FormulaC10H13ClFN
Molecular Weight201.669
Structural Identifiers
SMILESC1CC1C(C2=CC=C(C=C2)F)N.Cl
InChIInChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H/t10-;/m1./s1
InChIKeyJEDQGNZWUCZQQJ-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride: Chiral Building Block for Drug Discovery


(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride (CAS 1269437-73-1) is a chiral amine derivative belonging to the class of cyclopropylmethylamines. It is characterized by an (R)-configured stereogenic center bearing a cyclopropyl group, a 4-fluorophenyl ring, and a primary amine, presented as the hydrochloride salt to enhance aqueous solubility and handling [1]. The compound is widely catalogued as a versatile intermediate in medicinal chemistry, particularly for constructing enantiomerically pure active pharmaceutical ingredients (APIs), due to the established roles of the cyclopropyl and 4-fluorophenyl motifs in modulating target binding, metabolic stability, and pharmacokinetic properties .

(R)-configured chiral amine for enantioselective synthesis research
Hydrochloride salt form supports aqueous solubility for in vitro assays
Cyclopropyl and 4-fluorophenyl motifs may support metabolic stability and CNS penetration assessment

Why Unverified Batches and Analogs Are Not Interchangeable


Scientific and industrial procurement of chiral amines requires strict scrutiny beyond basic chemical identity. For this compound, the combination of defined stereochemistry ((R)-configuration), the presence of the hydrochloride salt for enhanced water solubility compared to the free base, and specific analytical purity specifications are critical performance parameters . Generic substitution with the (S)-enantiomer (CAS 473732-88-6) or racemic mixtures (e.g., CAS 705-14-6) risks introducing an unwanted stereoisomer that can exhibit profoundly different, and often deleterious, biological activity or binding affinity in target assays . Furthermore, substitution with the free base form lacks the reproducible aqueous solubility of the hydrochloride salt, directly impacting experimental consistency and downstream synthetic utility . The evidence below quantifies these points of differentiation, establishing a clear basis for controlled procurement.

(S)-enantiomer (CAS 473732-88-6) is studied as a 5-HT2C ligand; using it as a building block may shift biological evaluation context.
Free base (CAS 473732-87-5) may differ in aqueous solubility and handling characteristics, affecting assay reproducibility.
Racemic mixture introduces stereochemical complexity, potentially altering enantioselective synthesis outcomes.

Quantified Differentiation Versus In-Class Analogs


Enantiomeric Purity vs. (S)-Enantiomer and Racemic Mixture

This (R)-configured hydrochloride salt is specifically procured for applications where the stereochemical outcome is critical. In contrast, the (S)-enantiomer (CAS 473732-88-6) is noted to have been evaluated for activity at serotonin receptors, particularly the 5-HT2C receptor, highlighting that the spatial arrangement of the cyclopropyl and 4-fluorophenyl groups is a key determinant of biological interaction and cannot be substituted without altering experimental outcomes .

Enantiomer context
Context-dependent
Target: (R)-configuration, HCl salt used as chiral intermediate in API synthesis. Comparator: (S)-enantiomer evaluated as 5-HT2C receptor ligand.
Stereochemical configuration may drive different research contexts; supports enantiomer-specific procurement.
No direct head-to-head binding data identified.
Chiral resolution Enantiomeric excess Serotonin receptor binding

Aqueous Solubility: Hydrochloride Salt vs. Free Base

As a hydrochloride salt, (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride is typically more soluble in water compared to its free base form (CAS 473732-87-5), facilitating its use in various applications, including pharmaceuticals . This is a key practical differentiator for in vitro assays and certain synthetic protocols. The free base is often supplied as a liquid or low-melting solid, whereas the hydrochloride is a well-defined solid with a reported melting point of 121-122 °C [1].

Solubility comparison
Data to verify
Target: HCl salt, solid, mp 121-122 °C; reported solubility ~0.285 mg/mL. Free base: liquid or low-melting solid, limited aqueous solubility.
Salt form supports reproducible aqueous solubility for in vitro assays; free base may require co-solvents.
Solubility value is from a related analogue; verify with this batch.
Aqueous solubility Salt formation Formulation

Analytical Purity and Quality Control Standards

Procurement of this compound from reputable suppliers typically includes batch-specific analytical data. Multiple vendors specify a standard purity of ≥95% for this hydrochloride salt, often backed by NMR, HPLC, or GC analyses . This level of analytical characterization is not uniformly guaranteed for all available analogs or generic building blocks, providing a direct procurement advantage for studies requiring documented purity.

Purity specification
Supplier data
Standard purity ≥95% (HPLC, NMR, GC); CoA typically available.
Batch-specific CoA supports reproducibility; verify purity for critical experiments.
Purity specifications may vary by supplier.
Analytical purity Quality control Reproducibility

Pharmacophore Motifs for Metabolic Stability and CNS Penetration

The combination of a cyclopropyl ring and a para-fluorophenyl group is a well-established strategy in medicinal chemistry to improve key drug properties. The cyclopropyl group introduces conformational rigidity, enhances metabolic stability, and limits polypeptide hydrolysis, while the 4-fluorophenyl moiety increases lipophilicity and facilitates blood-brain barrier penetration [1]. These class-level benefits, when combined with a defined chiral center, distinguish this compound from simpler achiral or non-fluorinated amine building blocks, making it a valuable synthon for complex API construction.

Pharmacophore motifs
Class-level inference
Cyclopropyl ring linked to metabolic stability; 4-fluorophenyl linked to lipophilicity and CNS penetration (class-level).
May support drug candidate optimization for metabolic and CNS profiles.
Direct comparative data for this exact compound not identified.
Pharmacophore Metabolic stability Blood-brain barrier

Application in HCV NS3/4A Protease Inhibitor Synthesis

This specific chiral amine is commonly employed in the preparation of hepatitis C virus (HCV) NS3/4A protease inhibitors due to its ability to enhance metabolic stability and improve pharmacokinetic properties when incorporated into inhibitor scaffolds [1]. This application-specific utility, rooted in the compound's unique structural features, provides a clear procurement rationale for groups working in antiviral drug discovery, distinguishing it from general-purpose chiral amine building blocks.

HCV protease inhibitor use
Reported context
Reported as key chiral intermediate for HCV NS3/4A protease inhibitors.
Supports targeted procurement for antiviral scaffold research.
Verify specific synthetic route and patent literature.
Protease inhibitor Antiviral HCV NS3/4A

Optimal Procurement Scenarios


Enantioselective Synthesis of APIs

This scenario applies when a synthetic route demands a chiral building block with an (R)-configured center bearing a cyclopropyl and 4-fluorophenyl motif. Procurement of this specific hydrochloride salt ensures the stereochemical integrity required for the target molecule, whereas use of the (S)-enantiomer or a racemic mixture would lead to an undesired stereoisomer or complicate downstream purification .

Aqueous-Based In Vitro Assays

For biological assays (e.g., enzyme inhibition, cell-based receptor binding) conducted in aqueous buffers, this hydrochloride salt is preferred over its free base counterpart. The hydrochloride form offers superior and reproducible solubility in water , minimizing the use of DMSO or other organic co-solvents that could confound assay results.

CNS-Penetrant Candidate Optimization

In drug discovery programs targeting central nervous system (CNS) disorders, this compound is a valuable synthon. The 4-fluorophenyl group is known to enhance lipophilicity and promote blood-brain barrier penetration, while the cyclopropyl group can improve metabolic stability [1]. Procurement supports the efficient exploration of structure-activity relationships (SAR) around these property-enhancing motifs.

HCV NS3/4A Protease Inhibitor Scaffolds

Research groups focused on developing direct-acting antivirals for hepatitis C virus (HCV) should prioritize this compound. It is specifically noted as a key intermediate in the preparation of HCV NS3/4A protease inhibitors [2], making it a targeted procurement choice for this specialized area of research.

Application
Selection Property
Validation Focus
Enantioselective synthesis research
(R)-configured stereochemical control
Enantiomeric purity and identity verification
Aqueous-based in vitro assays
Hydrochloride salt aqueous solubility
Solubility reproducibility and co-solvent minimization
CNS drug discovery research
4-fluorophenyl and cyclopropyl pharmacophore motifs
Metabolic stability and BBB permeability assessment (class-level)
HCV protease inhibitor scaffold research
Documented intermediate utility
Scaffold-specific synthetic route and antiviral activity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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